molecular formula C16H24N2O2 B4988347 1-ethyl-4-(3-isopropoxybenzoyl)piperazine

1-ethyl-4-(3-isopropoxybenzoyl)piperazine

Katalognummer B4988347
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: OAAVFXUZTSQPDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-4-(3-isopropoxybenzoyl)piperazine, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPP is a piperazine derivative that has been synthesized through a multi-step process.

Wirkmechanismus

1-ethyl-4-(3-isopropoxybenzoyl)piperazine acts as a dopamine receptor agonist, meaning it binds to dopamine receptors and activates them. This results in an increase in dopamine signaling, which can have various effects depending on the specific receptor subtype and brain region. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to have a higher affinity for D2-like receptors, which are involved in modulating reward-related behaviors.
Biochemical and Physiological Effects:
1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to increase dopamine release in the brain, leading to increased activity in reward-related pathways. This can result in behavioral effects such as increased locomotor activity and reinforcement of drug-seeking behavior. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has also been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting a potential therapeutic application for this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in lab experiments is its specificity for dopamine receptors, allowing for targeted manipulation of dopamine signaling. However, one limitation is the potential for off-target effects, as 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to interact with other neurotransmitter systems as well. Additionally, the use of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in animal models may not fully replicate the complex neurobiological processes involved in human neurological disorders.

Zukünftige Richtungen

Future research on 1-ethyl-4-(3-isopropoxybenzoyl)piperazine could focus on further elucidating its mechanism of action and potential therapeutic applications. Additionally, the development of more selective dopamine receptor agonists could provide a more precise tool for studying dopamine-related disorders. Finally, the use of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in combination with other compounds could provide insights into the complex interactions between neurotransmitter systems in the brain.

Synthesemethoden

The synthesis of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine involves several steps, starting with the reaction of 3-isopropoxybenzoyl chloride with piperazine in the presence of a base. The resulting product is then reacted with ethyl bromide to obtain the final product, 1-ethyl-4-(3-isopropoxybenzoyl)piperazine. This process has been optimized to increase the yield and purity of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine.

Wissenschaftliche Forschungsanwendungen

1-ethyl-4-(3-isopropoxybenzoyl)piperazine has potential applications in several fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to have an affinity for dopamine receptors, making it a useful tool for studying dopamine-related disorders such as Parkinson's disease and schizophrenia. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has also been used in studies to investigate the role of dopamine in addiction and reward pathways.

Eigenschaften

IUPAC Name

(4-ethylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-17-8-10-18(11-9-17)16(19)14-6-5-7-15(12-14)20-13(2)3/h5-7,12-13H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAVFXUZTSQPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylpiperazin-1-yl)[3-(propan-2-yloxy)phenyl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.